A Comprehensive Technical Guide to the Physicochemical Properties of 1-(Trifluoromethyl)cyclohexan-1-amine Hydrochloride
A Comprehensive Technical Guide to the Physicochemical Properties of 1-(Trifluoromethyl)cyclohexan-1-amine Hydrochloride
Abstract
This technical guide provides an in-depth analysis of the physicochemical properties of 1-(Trifluoromethyl)cyclohexan-1-amine hydrochloride (CAS No: 1311315-20-4). This compound is a valuable building block in medicinal chemistry and drug development, primarily due to the strategic incorporation of a trifluoromethyl (CF₃) group, which can significantly modulate properties such as metabolic stability, lipophilicity, and binding affinity. This document is intended for researchers, chemists, and drug development professionals, offering a consolidation of known data, predictive insights, and detailed experimental protocols for properties where public data is unavailable. The guide emphasizes the causal reasoning behind analytical methodologies, ensuring a robust framework for laboratory application.
Chemical Identity and Structural Features
1-(Trifluoromethyl)cyclohexan-1-amine hydrochloride is a salt composed of the protonated 1-(trifluoromethyl)cyclohexan-1-amine cation and a chloride anion. The core structure features a cyclohexane ring with a trifluoromethyl group and an amine group attached to the same tertiary carbon atom. This geminal arrangement is sterically hindered and imparts unique chemical characteristics.
| Identifier | Value | Source |
| Compound Name | 1-(Trifluoromethyl)cyclohexan-1-amine hydrochloride | [1][2] |
| CAS Number | 1311315-20-4 | [1] |
| Molecular Formula | C₇H₁₃ClF₃N | [1] |
| Molecular Weight | 203.63 g/mol | [1] |
| Canonical SMILES | C1CCC(CC1)(C(F)(F)F)N.Cl | [2] |
| InChIKey | CWZOFOVKHCPUPX-UHFFFAOYSA-N | [1][2] |
Plausible Synthesis and Purity Assessment
While specific synthetic procedures for this exact compound are not widely published, a logical pathway can be derived from established organofluorine chemistry. The most plausible route begins with cyclohexanone, leveraging nucleophilic trifluoromethylation followed by amination.
Proposed Synthetic Pathway
The synthesis likely involves a two-step process:
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Nucleophilic Trifluoromethylation: Cyclohexanone is reacted with a trifluoromethyl nucleophile. A common and effective reagent for this is Ruppert's reagent (TMS-CF₃), activated by a fluoride source like tetrabutylammonium fluoride (TBAF). This forms the intermediate 1-trifluoromethyl-1-trimethylsiloxy-cyclohexane. Subsequent acidic workup with hydrochloric acid hydrolyzes the silyl ether to yield 1-(trifluoromethyl)cyclohexan-1-ol.[3]
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Amination and Salt Formation: The resulting tertiary alcohol can be converted to the amine. This is often a challenging step but can be achieved through methods like a Ritter reaction or by conversion to a leaving group followed by substitution with an amine source. The final step involves treating the free base, 1-(trifluoromethyl)cyclohexan-1-amine, with hydrochloric acid (e.g., HCl in ether) to precipitate the stable hydrochloride salt.
Caption: Proposed synthetic workflow for 1-(Trifluoromethyl)cyclohexan-1-amine HCl.
Purification and Purity
The final hydrochloride salt is typically a solid, making it amenable to purification via recrystallization from a suitable solvent system (e.g., ethanol/ether). Commercially available batches of this compound report purities in the range of 95-97%.[1][2]
Protocol for Purity Assessment by HPLC:
-
System: Reverse-phase HPLC with UV detection.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA). The TFA is crucial as it acts as an ion-pairing agent, ensuring a sharp peak shape for the amine.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm (chosen for detecting the amine functionality, which lacks a strong chromophore).
-
Analysis: Purity is determined by the area percentage of the main peak relative to all integrated peaks.
Core Physicochemical Properties
A summary of the key physicochemical properties is presented below. Where experimental data is not publicly available, a detailed protocol for its determination is provided.
| Property | Value / Observation | Comments |
| Appearance | White to off-white solid | Typical for organic hydrochloride salts. |
| Melting Point | Data not publicly available | Expected to be a sharp melting point; decomposition may occur at high temperatures. |
| Solubility | Data not publicly available | Expected to have good solubility in water and polar protic solvents like methanol and ethanol due to its salt nature. |
| pKa | Predicted ~10.3 (for a structural analog) | The pKa of the conjugate acid (R-NH₃⁺). The value is for the analogous trans-4-(Trifluoromethyl)cyclohexanamine.[4] |
Protocol for Melting Point Determination
The melting point provides a crucial measure of purity. Differential Scanning Calorimetry (DSC) is the preferred method for its precision.
-
Sample Preparation: Accurately weigh 1-3 mg of the compound into a hermetically sealed aluminum DSC pan. An empty, sealed pan is used as a reference.
-
Instrument Setup: Place both pans into the DSC cell.
-
Thermal Program:
-
Equilibrate the cell at 25°C.
-
Ramp the temperature at a controlled rate of 10°C/min up to a temperature well above the expected melting point (e.g., 250°C). The controlled ramp rate ensures thermal equilibrium and accurate measurement.
-
-
Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak. A sharp, narrow peak is indicative of high purity.
Protocol for Aqueous Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility and is considered the gold standard.
-
Preparation: Add an excess amount of the compound to a known volume of purified water (pH 7.4 buffer is recommended for biological relevance) in a glass vial. The excess solid is critical to ensure saturation is reached.
-
Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C) for 24 hours. This duration is typically sufficient for the dissolution to reach equilibrium.
-
Phase Separation: Allow the suspension to settle. Centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with the mobile phase and analyze its concentration using a pre-calibrated HPLC-UV method (as described in Sec 2.2).
-
Calculation: The solubility is calculated from the measured concentration and the dilution factor.
Caption: Workflow for equilibrium solubility determination via the shake-flask method.
Spectroscopic and Spectrometric Characterization
Spectroscopic data is essential for structural confirmation and quality control. While specific spectra for this compound are not publicly available, the expected features can be reliably predicted.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The spectrum will be characterized by broad, overlapping multiplets between approximately 1.2-2.0 ppm, corresponding to the 10 protons of the cyclohexane ring.[5] A broad singlet, corresponding to the three protons of the ammonium group (-NH₃⁺), is expected further downfield; its chemical shift will be concentration and solvent-dependent.
-
¹³C NMR: The spectrum will show several signals for the cyclohexane carbons. The quaternary carbon (C1) bearing both the -NH₃⁺ and -CF₃ groups will be significantly downfield. The -CF₃ group itself will appear as a quartet due to one-bond C-F coupling, a hallmark feature.
-
¹⁹F NMR: A sharp singlet is expected, as all three fluorine atoms are chemically equivalent. This provides a very clean and direct way to confirm the presence of the trifluoromethyl group.
Mass Spectrometry (MS)
Using Electrospray Ionization in positive mode (ESI+), the expected base peak would be the molecular ion of the free base (the cation).
-
Expected Ion: [M-Cl]⁺
-
Calculated m/z: 168.09 (for C₇H₁₂F₃N⁺)
-
Fragmentation: Key fragmentation pathways would likely involve the loss of the trifluoromethyl group ([M-Cl-CF₃]⁺) or rearrangements of the cyclohexane ring.
Infrared (IR) Spectroscopy
-
N-H Stretch: A strong, broad absorption band is expected in the region of 3000-3300 cm⁻¹ corresponding to the stretching vibrations of the ammonium (-NH₃⁺) group.
-
C-H Stretch: Sharp peaks just below 3000 cm⁻¹ (typically 2850-2950 cm⁻¹) corresponding to the aliphatic C-H bonds of the cyclohexane ring.
-
C-F Stretch: Strong, characteristic absorption bands are expected in the 1100-1300 cm⁻¹ region, indicative of the trifluoromethyl group.
Stability and Storage
For long-term viability, the compound should be stored in a tightly sealed container at 2-8°C.[2] As a hydrochloride salt, it may be hygroscopic and should be protected from moisture.
Safety and Handling
Based on data for structurally related compounds, 1-(Trifluoromethyl)cyclohexan-1-amine hydrochloride should be handled with care.
-
GHS Hazards: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[6][7] It may also be harmful if swallowed (H302).[6]
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, is required. Work should be conducted in a well-ventilated fume hood.
References
- Vulcanchem. 1-((Trifluoromethoxy)methyl)cyclobutan-1-amine hydrochloride for sale.
-
Organic Syntheses. 1-trifluoromethyl-1-cyclohexanol. [Link]
-
Wikipedia. Cyclohexylamine. [Link]
- Google Patents. US6846950B2 - Process for synthesis of 1-(aminomethyl)cyclohexane acetic acid hydrochloride.
-
PubChem - NIH. (Trifluoromethyl)cyclohexane. [Link]
-
PubChem - NIH. 4-(Trifluoromethyl)cyclohexan-1-amine hydrochloride. [Link]
-
PubChem - NIH. Benzo-18-crown 6-Ether. [Link]
-
BMRB. bmse000405 Cyclohexanone. [Link]
-
HMDB. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0003315). [Link]
-
PubChem - NIH. 18-Crown-6. [Link]
Sources
- 1. 1-(TRIFLUOROMETHYL)CYCLOHEXAN-1-AMINE HYDROCHLORIDE [cymitquimica.com]
- 2. 1-(Trifluoromethyl)cyclohexan-1-amine hydrochloride,1311315-20-4-Amadis Chemical [amadischem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. echemi.com [echemi.com]
- 5. Cyclohexane(110-82-7) 1H NMR spectrum [chemicalbook.com]
- 6. 4-(Trifluoromethyl)cyclohexan-1-amine hydrochloride | C7H13ClF3N | CID 18769922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. labsolu.ca [labsolu.ca]









